molecular formula C20H34Sn B14375753 Tributyl(3-ethenylphenyl)stannane CAS No. 88343-50-4

Tributyl(3-ethenylphenyl)stannane

Cat. No.: B14375753
CAS No.: 88343-50-4
M. Wt: 393.2 g/mol
InChI Key: ALUDIPIYKNWWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(3-ethenylphenyl)stannane is an organotin compound with the chemical formula C18H32Sn. It is a member of the stannane family, characterized by the presence of a tin (Sn) atom bonded to organic groups. This compound is particularly notable for its applications in organic synthesis, where it serves as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-ethenylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3-ethenylphenyl halides under specific conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .

Mechanism of Action

The mechanism of action of tributyl(3-ethenylphenyl)stannane involves the formation of stannyl radicals, which participate in radical chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of reduced products. The compound’s utility as a hydrogen donor is attributed to the relatively weak bond strength between tin and hydrogen .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the 3-ethenylphenyl group.

    Tributylphenylstannane: Similar but with a phenyl group instead of the 3-ethenylphenyl group.

Uniqueness

Tributyl(3-ethenylphenyl)stannane is unique due to the presence of the 3-ethenylphenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .

Properties

CAS No.

88343-50-4

Molecular Formula

C20H34Sn

Molecular Weight

393.2 g/mol

IUPAC Name

tributyl-(3-ethenylphenyl)stannane

InChI

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h2-4,6-7H,1H2;3*1,3-4H2,2H3;

InChI Key

ALUDIPIYKNWWLM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.